![molecular formula C10H17ClN2O B3077596 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride CAS No. 1048673-58-0](/img/structure/B3077596.png)
2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride
概要
説明
2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride is a chemical compound with the molecular formula C10H16N2O·HCl. It has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which includes a pyridine ring, making it a valuable building block in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride typically involves the reaction of 3-pyridinemethanamine with 1-butanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include pyridine derivatives, amine derivatives, and substituted pyridines. These products have significant applications in pharmaceuticals and chemical research .
科学的研究の応用
2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride involves its interaction with specific molecular targets in the body. The pyridine ring in its structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride: This compound has a similar structure but with the pyridine ring at a different position.
2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride: Another similar compound with the pyridine ring at the fourth position.
Uniqueness
2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride is unique due to its specific position of the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-(pyridin-3-ylmethylamino)butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-2-10(8-13)12-7-9-4-3-5-11-6-9;/h3-6,10,12-13H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBUETQYDNUONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CN=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048673-58-0 | |
| Record name | 1-Butanol, 2-[(3-pyridinylmethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048673-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


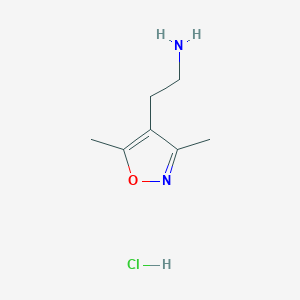
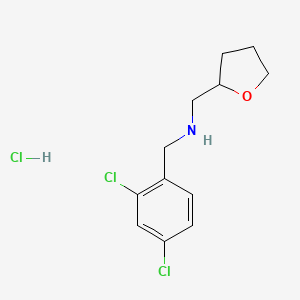
![3-[(2-Aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077533.png)
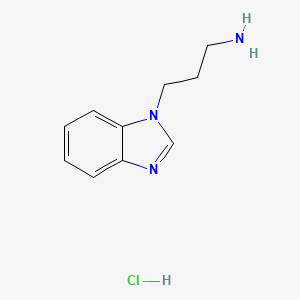
![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B3077539.png)
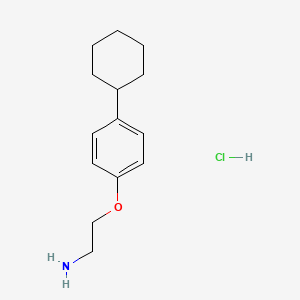
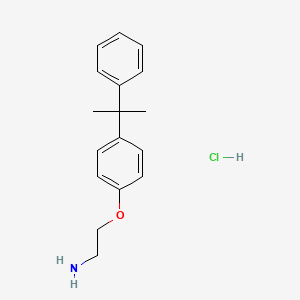
![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3077583.png)
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3077587.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077588.png)
![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)
